molecular formula C19H19N3O4 B2668200 4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886157-61-5

4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2668200
CAS No.: 886157-61-5
M. Wt: 353.378
InChI Key: ORIBTYPRNBAPSS-UHFFFAOYSA-N
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Description

4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolin-2-one derivative featuring a nitro group at position 3, a phenyl group at position 1, and a 3-methoxypropylamino substituent at position 3. Quinolin-2-ones are heterocyclic compounds with a fused benzene and pyridinone ring system, often studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . This compound’s structural complexity suggests utility in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(3-methoxypropylamino)-3-nitro-1-phenylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-13-7-12-20-17-15-10-5-6-11-16(15)21(14-8-3-2-4-9-14)19(23)18(17)22(24)25/h2-6,8-11,20H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIBTYPRNBAPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or oxime derivatives.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.

  • Substitution: The methoxypropylamino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like halides and sulfonates can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, oximes.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxypropylamino group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Position 4 Substituent Position 3 Substituent Key Properties/Activities Reference
Target Compound 3-Methoxypropylamino Nitro High lipophilicity (predicted logP ~3.2) -
4-Chloro-3-nitro-1-phenylquinolin-2-one Chloro Nitro Moderate solubility; antimicrobial use
4-Hydroxy-1-methylquinolin-2(1H)-one Hydroxy Acetyl Hydrogen-bonding capacity; lower logP
4-Hydroxy-6-methoxy-3-propylquinolin-2-one Hydroxy, methoxy, propyl - Antimicrobial activity (unpublished)

Analysis :

  • The target compound’s 3-methoxypropylamino group increases molecular weight (~356 g/mol) and lipophilicity compared to the chloro analog (MW ~314 g/mol) . This may enhance membrane permeability but reduce aqueous solubility.
  • The hydroxyl group in 4-hydroxy analogs (e.g., ) improves solubility but reduces metabolic stability due to susceptibility to glucuronidation.

Substituent Variations at Position 3

The nitro group at position 3 distinguishes the target compound from analogs with acetyl or alkyl groups:

Compound Name Position 3 Substituent Key Reactivity/Biological Impact Reference
Target Compound Nitro Electrophilic; potential prodrug activation -
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one Nitroacetyl Reactive toward nucleophiles; antimicrobial
3-(1-Hydroxyethyl)-1-phenylquinolin-2(1H)-one 1-Hydroxyethyl Hydrogen-bond donor; lower reactivity

Analysis :

  • The nitro group in the target compound may act as a leaving group or participate in redox reactions, unlike the acetyl or hydroxyethyl groups in analogs .

Core Structural Modifications

Comparisons with dihydroquinolinones and isoquinolinones:

Compound Name Core Structure Key Features Reference
Target Compound Quinolin-2-one Aromatic, planar structure -
7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolin-4(1H)-one Dihydroquinolin-4-one Saturated ring; halogenated substituents
2-(Methyl(pyridin-2-yl)amino)isoquinolin-1(2H)-one Isoquinolin-1-one Expanded π-system; kinase inhibition

Analysis :

  • The target compound’s fully aromatic quinolin-2-one core enables π-π stacking interactions, critical for binding to biological targets.

Biological Activity

The compound 4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3, with a molecular weight of 344.38 g/mol. The presence of a nitro group and a phenyl ring contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can bind covalently to DNA and proteins, potentially disrupting cellular functions .

Key Mechanisms:

  • DNA Interaction : Nitro compounds have been shown to form DNA adducts, leading to mutagenic effects.
  • Enzyme Modulation : The compound may inhibit enzymes involved in inflammatory pathways, similar to other nitro derivatives that have shown anti-inflammatory properties .
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways related to pain and inflammation.

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Studies indicate that they can be effective against a range of pathogens by generating reactive oxygen species (ROS) upon reduction. This mechanism leads to oxidative damage in microbial cells .

Microorganism Activity
Staphylococcus aureusEffective at low concentrations
Escherichia coliModerate sensitivity
Pseudomonas aeruginosaResistance observed

2. Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production .

Inflammatory Marker Effect
COX-2Inhibition observed
IL-1βReduced expression
TNF-αDecreased levels

3. Anticancer Potential

The quinoline scaffold is recognized for its anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have investigated the biological activity of quinoline derivatives:

  • Study on Antimicrobial Efficacy : A study highlighted the effectiveness of nitroquinoline derivatives against Staphylococcus aureus, demonstrating a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Research : In vivo studies showed that administration of nitroquinoline derivatives resulted in reduced paw edema in rat models, indicating potent anti-inflammatory activity.
  • Anticancer Activity Assessment : A recent study reported that a related quinoline derivative induced apoptosis in breast cancer cell lines through ROS generation and mitochondrial dysfunction.

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